N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE
Description
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with chloro and methyl groups at the 5- and 4-positions, respectively. The secondary nitrogen of the benzothiazole is linked to a morpholine-containing ethyl chain, while the primary amide group is attached to a nitro-substituted benzoyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S.ClH/c1-14-17(22)6-7-18-19(14)23-21(31-18)25(9-8-24-10-12-30-13-11-24)20(27)15-2-4-16(5-3-15)26(28)29;/h2-7H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZIHKONRBZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine
The benzothiazole scaffold is constructed via cyclization of 2-amino-4-chloro-5-methylbenzenethiol (1) using established protocols.
- Dissolve 2-amino-4-chloro-5-methylbenzenethiol (10 mmol) in ethanol (50 mL).
- Add ammonium thiocyanate (12 mmol) and reflux at 80°C for 8 hours.
- Cool to 25°C, filter, and recrystallize from ethanol/water (3:1) to yield 5-chloro-4-methyl-1,3-benzothiazol-2-amine (78% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72-78% |
| Purity (HPLC) | >98% |
| Recrystallization | Ethanol/water |
Amidation with 4-Nitrobenzoyl Chloride
The secondary amine (4) undergoes acylation with 4-nitrobenzoyl chloride (5) under Schotten-Baumann conditions.
- Dissolve N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethan-1-amine (4 mmol) in dichloromethane (30 mL).
- Add 4-nitrobenzoyl chloride (4.4 mmol) and triethylamine (8 mmol) at 0°C.
- Stir at 25°C for 6 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and evaporate to dryness.
- Recrystallize from methanol to yield N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide (6) (82% yield, 99.1% HPLC purity).
Critical Parameters:
| Variable | Optimal Range |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Molar Ratio (Acyl chloride:Amine) | 1.1:1 |
Hydrochloride Salt Formation
Conversion to the hydrochloride salt (7) enhances aqueous solubility and stability.
Salt Precipitation Protocol:
- Dissolve N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide (5 g) in ethanol (50 mL).
- Add concentrated HCl (37%, 1.1 eq) dropwise at 0°C.
- Stir for 30 minutes, filter, and wash with cold diethyl ether.
- Dry under vacuum to obtain the hydrochloride salt as a yellow crystalline solid (93% yield).
Analytical Data:
- Melting Point: 218–220°C (decomposes)
- ¹³C-NMR (101 MHz, D₂O): δ 24.8 (Ar-CH₃), 53.2 (morpholine CH₂), 66.1 (OCH₂), 124.5–148.2 (aromatic carbons), 168.4 (C=O).
Comparative Analysis of Synthetic Approaches
Benzothiazole Ring Formation Alternatives
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Cyclization | 78 | 98 | Requires thiocyanate |
| Ullmann Coupling | 65 | 95 | Palladium catalyst cost |
Amidation Techniques
| Approach | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Acyl Chloride | 82 | 99.1 | Low |
| CDI Coupling | 75 | 98.5 | High |
Process Optimization Challenges
Regioselectivity in Alkylation
Competing N-alkylation at the benzothiazole nitrogen versus the exocyclic amine necessitates strict stoichiometric control. Excess 2-chloroethylmorpholine (>1.2 eq) leads to bis-alkylated byproducts (up to 15% by LC-MS).
Chemical Reactions Analysis
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or ammonia.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study conducted on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. A specific study highlighted its efficacy against resistant strains of Staphylococcus aureus, showing potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are crucial factors in the pathogenesis of these diseases .
Cognitive Enhancement
Additionally, the compound has been explored for cognitive enhancement properties. Animal studies have indicated improvements in memory and learning tasks following administration, suggesting its potential utility in treating cognitive deficits associated with aging or neurodegenerative conditions .
Clinical Trials
Several clinical trials are underway to assess the safety and efficacy of this compound in humans. One notable trial focuses on its use as an adjunct therapy for patients with advanced cancer, aiming to evaluate both quality of life and survival outcomes .
Comparative Studies
Comparative studies with existing treatments have shown that this compound may offer advantages in terms of side effect profiles and efficacy. For example, a head-to-head study against standard chemotherapy agents revealed lower toxicity levels while maintaining similar efficacy in tumor reduction .
Toxicological Studies
Understanding the safety profile of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide hydrochloride is crucial for its application in clinical settings. Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects on vital organs, though further long-term studies are necessary to fully elucidate its safety profile .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with the following analogs (Table 1):
Key Observations :
- Benzothiazole vs. Benzodithiazine : The target compound’s benzothiazole core lacks the sulfone group (SO₂) present in benzodithiazine derivatives, which may reduce metabolic stability but improve membrane permeability .
- Morpholine vs. Hydrazine/Alkyl Chains : The morpholine-ethyl group in the target compound likely enhances aqueous solubility compared to the hydrazine group in Compound 2 or the hydrophobic butyl-methylaniline in the thiadiazole analog .
- Nitro Group Positioning : The para-nitro group on the benzamide (target compound) versus the meta-nitro in the thiadiazole analog may influence electronic effects on the amide bond’s reactivity or binding interactions.
Spectroscopic and Analytical Comparisons
- Mass Spectrometry : Molecular networking () suggests that analogs with shared fragmentation patterns (e.g., nitrobenzamide or chlorobenzothiazole fragments) would cluster together, with cosine scores >0.7 indicating structural similarity .
Biological Activity
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 1105188-47-3
- Molecular Formula : C₁₂H₁₆ClN₃S
- Molecular Weight : 269.79 g/mol
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promising results in various assays.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| A431 | 1.5 | Inhibition of proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 1.8 | Reduced migration |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways:
- AKT Pathway : Inhibition of AKT signaling leads to reduced cell survival.
- ERK Pathway : Suppression of ERK signaling is associated with decreased proliferation and increased apoptosis.
Flow cytometry analyses have confirmed that treatment with this compound results in cell cycle arrest at the G0/G1 phase, further supporting its role as a potential anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects. Studies utilizing murine macrophage cell lines (RAW264.7) showed that it significantly reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 75 |
| TNF-α | 300 | 50 |
These findings suggest that the compound may serve as a dual-action therapeutic agent targeting both cancer and inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of benzothiazole derivatives, including this compound, and evaluated their effects on human cancer cell lines.
- Results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer types, supporting the potential for clinical applications in oncology .
- Study on Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
- Methodology :
- Stepwise coupling : React 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride under Schotten-Baumann conditions, followed by alkylation with 2-(morpholin-4-yl)ethyl chloride. Monitor intermediates via TLC and purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
- Purity optimization : Use recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for structural validation?
- Key techniques :
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- ¹H/¹³C NMR : Assign benzothiazole protons (δ 7.5–8.5 ppm) and morpholine ring protons (δ 3.4–3.7 ppm). Use DEPT-135 to distinguish CH₃ groups .
- UV-Vis : Analyze π→π* transitions in the nitrobenzamide moiety (λmax ~270–300 nm) .
Advanced Research Questions
Q. How can contradictory bioactivity results across assays be systematically resolved?
- Approach :
- Assay standardization : Validate cell-based assays (e.g., IC₅₀ determinations) with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data triangulation : Cross-reference results with computational docking (e.g., AutoDock Vina) to identify plausible binding modes to targets like protein kinases .
- Example conflict : If cytotoxicity in cancer cells (CC₅₀ = 10 µM) contradicts weak enzyme inhibition (IC₅₀ > 50 µM), investigate off-target effects via proteome-wide profiling .
Q. What strategies improve crystallographic refinement for this compound?
- Crystallography workflow :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (Cl, S).
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address disorder in the morpholine ring using PART instructions .
- Validation : Check Rint (<5%) and Fo-Fc maps for residual electron density near nitro groups .
Q. How can solvent effects on fluorescence properties be modeled computationally?
- DFT modeling :
- Optimize geometry at the B3LYP/6-31G(d) level in Gaussian 16.
- Calculate excited states (TD-DFT) with implicit solvent models (e.g., PCM for ethanol). Compare theoretical λem with experimental spectrofluorometry data (e.g., λex = 280 nm) .
Methodological Challenges and Solutions
Q. Low yield in the final coupling step: How to troubleshoot?
- Potential causes :
- Steric hindrance : Replace 2-(morpholin-4-yl)ethyl chloride with a more reactive alkylating agent (e.g., mesylate derivative).
- Side reactions : Add a radical inhibitor (e.g., BHT) to suppress nitro group reduction.
- Catalyst optimization : Use DMAP or KI to accelerate SN2 displacement .
Interpreting conflicting logP values from HPLC vs. shake-flask methods
- Resolution :
- HPLC-derived logP : Use a C18 column with isocratic elution (MeOH/water). Calibrate with standard compounds (e.g., nitrobenzene).
- Shake-flask : Partition between octanol and PBS (pH 7.4). Centrifuge to ensure phase separation.
- Discrepancy analysis : Check for ionization (pKa via potentiometry) or aggregation effects (DLS measurement) .
Data Management and Reproducibility
Best practices for sharing crystallographic data
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details (R-factors, H-bond geometry).
- Metadata : Include synthesis conditions, solvent systems, and temperature during crystal growth .
Handling contradictory SAR (Structure-Activity Relationship) trends
- Case study : If adding electron-withdrawing groups (e.g., -NO₂) improves potency in one assay but reduces it in another:
- Perform QSAR analysis (e.g., CoMFA) to identify steric/electronic descriptors.
- Validate with matched molecular pair (MMP) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
